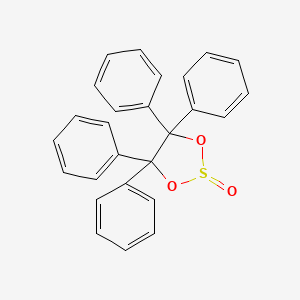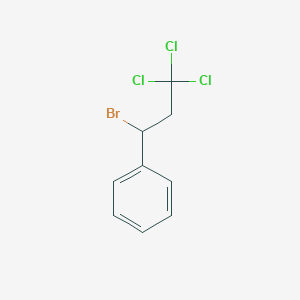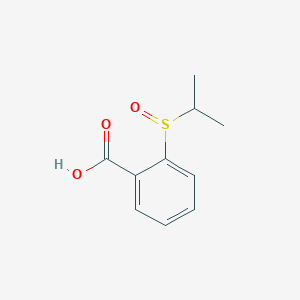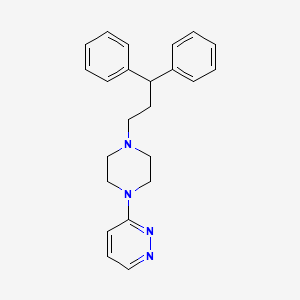
Piperazine, 1-(3,3-diphenylpropyl)-4-(3-pyridazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(3,3-diphenylpropyl)-4-(3-pyridazinyl)- is a synthetic compound belonging to the piperazine family. Piperazines are a class of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound is characterized by the presence of a piperazine ring substituted with a diphenylpropyl group and a pyridazinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with appropriate substituents under controlled conditions. For this specific compound, the synthesis might involve:
Starting Materials: Piperazine, 3,3-diphenylpropyl bromide, and 3-pyridazinyl chloride.
Reaction Conditions: The reaction usually takes place in an organic solvent such as dichloromethane or ethanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Piperazine derivatives can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of N-oxides.
Reduction: Reduction reactions can modify the substituents on the piperazine ring.
Substitution: Nucleophilic substitution reactions are common, where one substituent on the piperazine ring is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Piperazine derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological systems, particularly in the context of neurotransmitter modulation.
Medicine: Investigated for their potential therapeutic effects, including as antipsychotic, antiemetic, and antihistamine agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of piperazine derivatives often involves interaction with neurotransmitter receptors in the central nervous system. They can act as agonists or antagonists at various receptor sites, influencing the release and uptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. The specific molecular targets and pathways depend on the exact structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-(3,3-diphenylpropyl)-4-(2-pyridazinyl)-
- Piperazine, 1-(3,3-diphenylpropyl)-4-(4-pyridazinyl)-
Uniqueness
The uniqueness of Piperazine, 1-(3,3-diphenylpropyl)-4-(3-pyridazinyl)- lies in its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets. Compared to similar compounds, it may exhibit different binding affinities and efficacy at receptor sites, leading to distinct therapeutic effects.
Properties
CAS No. |
36371-39-8 |
|---|---|
Molecular Formula |
C23H26N4 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
3-[4-(3,3-diphenylpropyl)piperazin-1-yl]pyridazine |
InChI |
InChI=1S/C23H26N4/c1-3-8-20(9-4-1)22(21-10-5-2-6-11-21)13-15-26-16-18-27(19-17-26)23-12-7-14-24-25-23/h1-12,14,22H,13,15-19H2 |
InChI Key |
JJJJNMZRKHIJBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


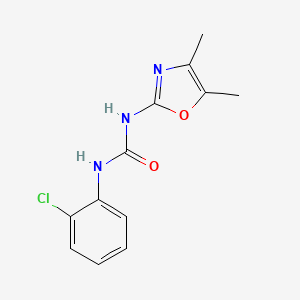
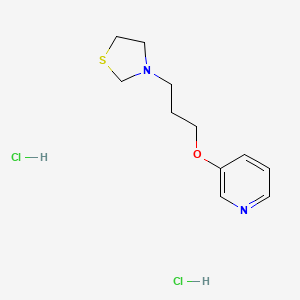


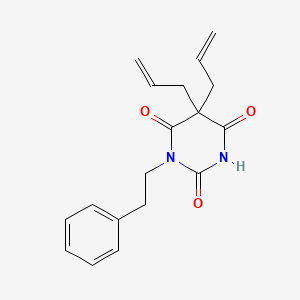


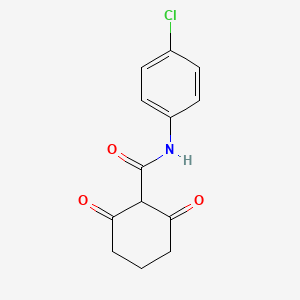
![2,3-Bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione](/img/structure/B14675068.png)
